

Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,4-Dihydroxybenzoate

Cat. No.: B044491

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate, also known as methyl β -resorcylate, is a valuable organic intermediate widely utilized in the synthesis of fine chemicals, pharmaceuticals, and cosmetic agents.^{[1][2]} Its molecular structure, featuring a benzene ring substituted with two hydroxyl groups and a methyl ester, offers multiple reactive sites, making it a versatile precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a foundational component in modern organic synthesis.

Physicochemical and Spectroscopic Properties

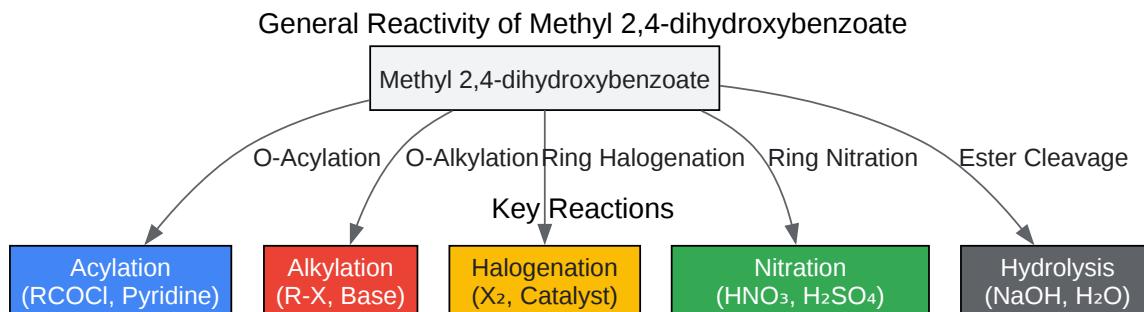
Methyl 2,4-dihydroxybenzoate is a crystalline solid at room temperature.^[2] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference(s)
CAS Number	2150-47-2	[1] [3] [4]
Molecular Formula	C ₈ H ₈ O ₄	[3] [4] [5]
Molecular Weight	168.15 g/mol	[4] [5]
Appearance	Pale cream crystals or powder	[2]
Melting Point	118-121 °C	[1]
Solubility	Soluble in methanol	[1]
IUPAC Name	methyl 2,4-dihydroxybenzoate	[3]
InChI Key	IIFCLXHRIYTHPV- UHFFFAOYSA-N	[3]
SMILES	COC(=O)C1=C(C=C(C=C1)O)O	[3]

Synthesis of Methyl 2,4-Dihydroxybenzoate

A common and efficient method for the synthesis of **methyl 2,4-dihydroxybenzoate** involves the oxidation of 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst, followed by esterification.

This procedure outlines a green chemistry approach for the synthesis.


- Step 1: Reaction Setup
 - To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%).
 - Stir the mixture for 15 minutes at room temperature.
- Step 2: Oxidation
 - Slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (3 mmol) to the reaction mixture.

- Reflux the mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Step 3: Work-up and Purification
 - After the reaction is complete, evaporate the methanol under reduced pressure.
 - Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
 - Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.
 - Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure **methyl 2,4-dihydroxybenzoate**.

Reactant/Reagent	Molar Equivalent	Purpose
2,4-Dihydroxybenzaldehyde	1.0	Starting material
Methanol	Solvent	Solvent/Reagent
Tris(pentafluorophenyl)borane	0.01	Catalyst
tert-Butyl hydroperoxide (5.5M)	3.0	Oxidizing agent

Chemical Reactivity and Key Transformations

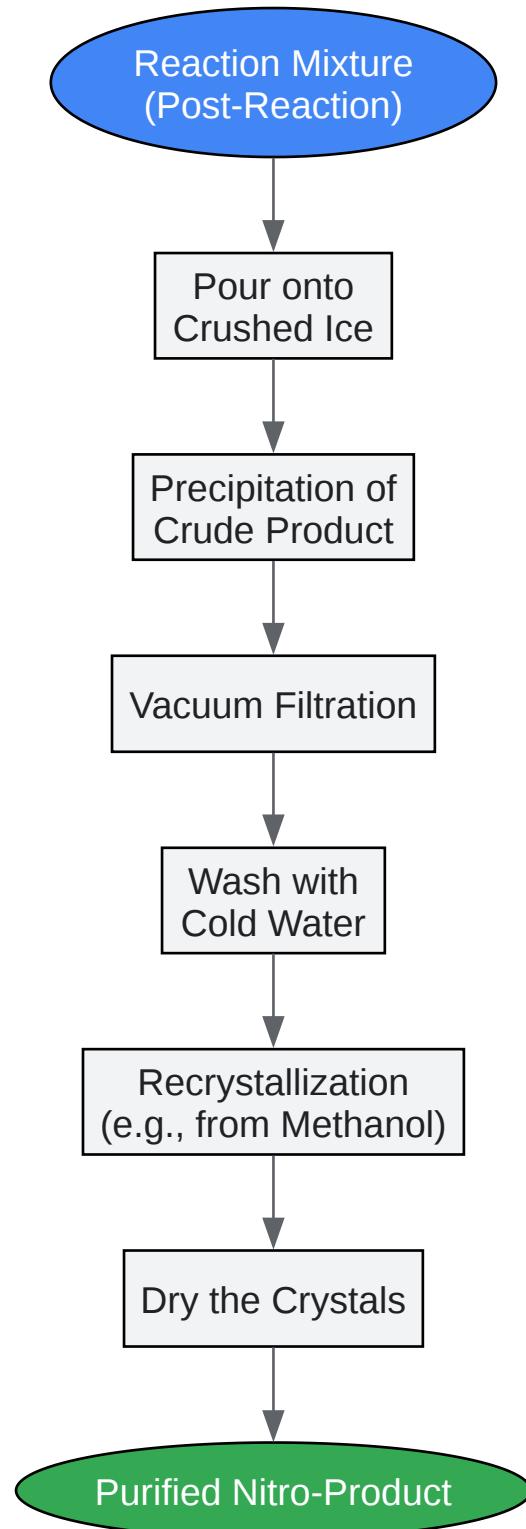
The reactivity of **methyl 2,4-dihydroxybenzoate** is governed by the interplay of its three functional groups: the two hydroxyl groups (at C2 and C4) and the methyl ester group (at C1). The hydroxyl groups are nucleophilic and activating, while the ester group is electron-withdrawing and deactivating. This electronic landscape dictates the regioselectivity of various transformations.

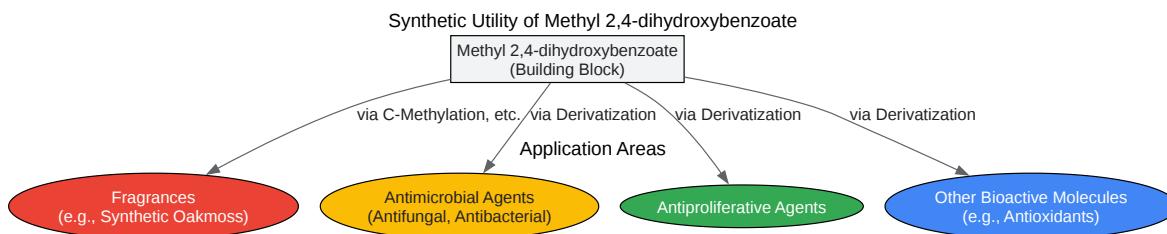
[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **methyl 2,4-dihydroxybenzoate**.

Alkylation of the hydroxyl groups is a common reaction. Due to the difference in acidity and steric hindrance, regioselective alkylation can often be achieved. The 4-OH group is generally more nucleophilic and less sterically hindered, making it more susceptible to alkylation under basic conditions.^[6] Cesium bicarbonate in acetonitrile has been reported as an effective system for regioselective 4-O-alkylation of similar 2,4-dihydroxyaryl compounds.^[6]

- Step 1: Reaction Setup
 - To a solution of a 2,4-dihydroxyaryl compound (e.g., **methyl 2,4-dihydroxybenzoate**) (1.0 equiv.) in acetonitrile, add cesium bicarbonate (CsHCO_3) (1.5 equiv.).
 - Add the alkyl halide (1.2 equiv.).
- Step 2: Reaction
 - Stir the mixture at 80 °C and monitor the reaction progress by TLC.
- Step 3: Work-up and Purification
 - After completion, cool the reaction mixture to room temperature.
 - Filter the mixture and concentrate the filtrate under reduced pressure.


- Purify the residue by column chromatography on silica gel to obtain the 4-O-alkylated product.


Nitration introduces a nitro group onto the aromatic ring, a key step for synthesizing various derivatives like anilines. The reaction is a classic electrophilic aromatic substitution. The activating hydroxyl groups and the deactivating ester group direct the incoming electrophile (NO_2^+). The positions ortho and para to the powerful activating -OH groups (C3, C5) are the most likely sites of substitution.

- Safety Note: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).^{[7][8]} The reaction is exothermic.
- Step 1: Preparation of Nitrating Mixture
 - In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Keep the temperature below 10 °C.
- Step 2: Reaction
 - Dissolve **methyl 2,4-dihydroxybenzoate** in concentrated sulfuric acid in a separate flask, and cool the mixture to 0 °C in an ice-salt bath.
 - Add the cold nitrating mixture dropwise to the stirred solution of the ester, maintaining the internal temperature below 15 °C.^[8]
 - After the addition is complete, stir the mixture for an additional 10-20 minutes in the cold bath.^[9]
- Step 3: Work-up and Isolation
 - Carefully pour the reaction mixture onto crushed ice in a beaker.
 - The solid product should precipitate.
 - Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

- Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water mixture) to obtain the purified nitro-derivative.

Workflow for Nitration Work-up

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,4-dihydroxybenzoate | 2150-47-2 [chemicalbook.com]
- 2. Methyl 2,4-dihydroxybenzoate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzylaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]

- To cite this document: BenchChem. [Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044491#methyl-2-4-dihydroxybenzoate-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com